Regiochemical Identity: 5,6-Vicinal Dimethyl vs. 5,5-Geminal Dimethyl Substitution Pattern
3-Methoxy-5,6-dimethylcyclohex-2-en-1-one (645386-27-2) is the only catalogued C9H14O2 methoxy-dimethylcyclohexenone isomer that positions methyl groups at adjacent ring carbons (C5 and C6), as confirmed by its InChI (1S/C9H14O2/c1-6-4-8(11-3)5-9(10)7(6)2/h5-7H,4H2,1-3H3) and SMILES (CC1CC(=CC(=O)C1C)OC) . In contrast, the 5,5-dimethyl isomer (4683-45-8) places both methyl groups on the same carbon (geminal), producing InChI 1S/C9H14O2/c1-9(2)5-7(10)4-8(6-9)11-3/h4H,5-6H2,1-3H3 [1]. This vicinal vs. geminal topology results in fundamentally different ring conformational preferences: the 5,6-vicinal isomer introduces two chiral centers (C5 and C6) in the reduced product, whereas 5,5-geminal substitution yields only one stereocenter upon enone reduction [2].
| Evidence Dimension | Methyl group topology and stereochemical implications |
|---|---|
| Target Compound Data | Vicinal 5,6-dimethyl (adjacent carbons); two chiral centers upon enone reduction; InChIKey: WYKQFVQQWOZGRO-UHFFFAOYSA-N |
| Comparator Or Baseline | 5,5-Dimethyl isomer (4683-45-8): geminal dimethyl (same carbon); one chiral center upon reduction; InChIKey: SXEZZXWNGLQKSV-UHFFFAOYSA-N |
| Quantified Difference | Two vs. one stereocenter(s) generated upon saturation of the enone double bond; distinct InChIKey and SMILES |
| Conditions | Structural comparison based on CAS registry data, ChemBlink, SpectraBase, and NIST Webbook entries |
Why This Matters
This topological difference is critical for asymmetric synthesis applications where stereochemical outcomes at two adjacent centers must be controlled simultaneously, making the compounds non-substitutable in chiral pool synthesis or stereochemical SAR campaigns.
- [1] SpectraBase. 5,5-Dimethyl-3-methoxy-2-cyclohexen-1-one (CAS 4683-45-8). Spectrum ID 82XUTp3TubR. Wiley-VCH. View Source
- [2] Substrate Walking for Selective Ene Reduction. Chemistry – A European Journal 2026. Systematic study of ERED-catalyzed stereoselective reduction of cyclohexenones with varying methyl substitution. View Source
